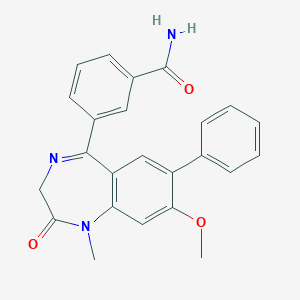
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ND-7001is a PDE2 (phosphodiesterase-2) inhibitor in development by Neuro3d for treatment of Alzheimer's disease, as well as depression and anxiety (by targeting the nitric-oxide synthase pathway). It shows an IC50 of 50 nM against PDE2 and good selectivity over PDE3 and PDE4. General safety, tolerability, and pharmacokinetics characteristics were determined to be good in high doses without adverse side effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Carbon-14 Labelled CCK Antagonists : Matloubi et al. (2002) described the synthesis of two benzodiazepine CCK antagonists, including one similar to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, achieved through reactions with [14C] methyl iodide in different situations (Matloubi et al., 2002).
- Efficient Synthesis Methods : Khalaj et al. (2001) presented a method for synthesizing N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a category that includes the chemical . This method avoided toxic materials and offered high yields and shorter reaction sequences (Khalaj et al., 2001).
Therapeutic Potential and Biological Activities
- Anticonvulsant Activity : Nilkanth et al. (2020) investigated the anticonvulsant activity of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, which includes compounds structurally similar to the chemical . These compounds demonstrated significant anticonvulsant effects in a picrotoxin-induced seizure model in rats (Nilkanth et al., 2020).
- Antihyperglycemic Agents : Nomura et al. (1999) synthesized a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which included structures related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, as potential antidiabetic agents (Nomura et al., 1999).
- Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides with anti-inflammatory properties, relevant to the chemical . These compounds demonstrated potential in mitigating inflammation (Kalsi et al., 1990).
Crystal Structures and Pharmacological Applications
- Crystal Structures Analysis : The crystal structures of benzodiazepine derivatives, related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, have been studied to understand their pharmacological activities. Peeters et al. (1997) analyzed the crystal structures of a benzodiazepine derivative with κ-opioid activity (Peeters et al., 1997).
Eigenschaften
CAS-Nummer |
855170-53-5 |
|---|---|
Produktname |
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide |
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3-(8-methoxy-1-methyl-2-oxo-7-phenyl-3H-1,4-benzodiazepin-5-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-27-20-13-21(30-2)18(15-7-4-3-5-8-15)12-19(20)23(26-14-22(27)28)16-9-6-10-17(11-16)24(25)29/h3-13H,14H2,1-2H3,(H2,25,29) |
InChI-Schlüssel |
WYTGWTBNDXWMMB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Kanonische SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ND-7001; ND7001; ND 7001 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
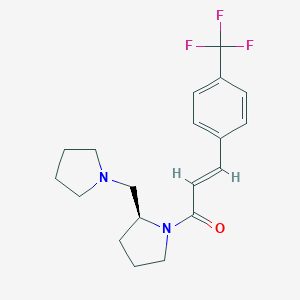
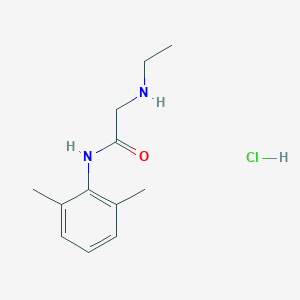
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
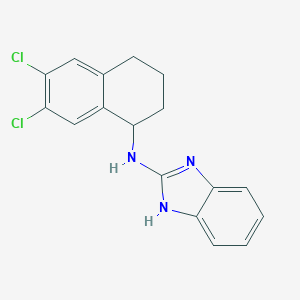
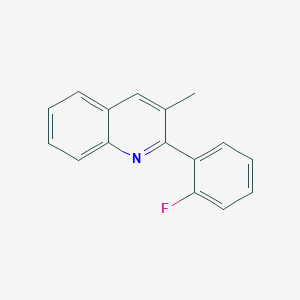
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)